molecular formula C16H25B2ClO4S B1486685 2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 942070-14-6

2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B1486685
CAS No.: 942070-14-6
M. Wt: 370.5 g/mol
InChI Key: DTZHLMQGRNHOET-UHFFFAOYSA-N
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Description

2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a useful research compound. Its molecular formula is C16H25B2ClO4S and its molecular weight is 370.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating the formation of boron-containing compounds. These interactions are crucial for the synthesis of complex organic molecules, which can be used in drug development and other biochemical applications .

Cellular Effects

The effects of 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect various types of cells, including cancer cells, by altering their growth and proliferation rates. The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects through binding interactions with biomolecules. It can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with enzymes and proteins is key to its mechanism of action. These interactions can result in the inhibition of enzyme activity or the activation of specific biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful. These dosage-dependent effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .

Metabolic Pathways

2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence the production of key metabolites. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, as it may be concentrated in specific areas where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with enzymes and proteins to exert its effects. The compound’s localization is crucial for its activity, as it needs to be in the right place at the right time to participate in biochemical reactions .

Properties

IUPAC Name

2-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25B2ClO4S/c1-13(2)14(3,4)21-17(20-13)11-9-10(19)12(24-11)18-22-15(5,6)16(7,8)23-18/h9H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZHLMQGRNHOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)B3OC(C(O3)(C)C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25B2ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675306
Record name 2,2'-(3-Chlorothiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942070-14-6
Record name 2,2'-(3-Chlorothiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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